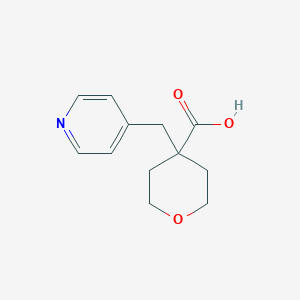
4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there is a related study on the synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles . This study might provide some insights into the synthesis process of similar compounds.作用机制
The mechanism of action of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. In particular, this compound has been reported to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and regulation. It has also been reported to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In vivo studies have shown that this compound can improve cognitive function in animal models of neurodegenerative diseases. It has also been reported to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the advantages of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. It is also important to note that this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its potential targets. Additionally, more research is needed to fully understand the potential applications of this compound in medicinal chemistry, material science, and organic synthesis. Finally, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability, making it more useful in various applications.
合成方法
The synthesis of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid can be achieved through several methods, including the reaction of pyridine-4-carboxaldehyde with ethyl glyoxylate, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of pyridine-4-carboxaldehyde with ethyl diazoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. These methods have been reported to yield high purity and good yields of this compound.
科学研究应用
4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to exhibit antitumor and antiviral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
4-(pyridin-4-ylmethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(3-7-16-8-4-12)9-10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHJBQCCXONNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)
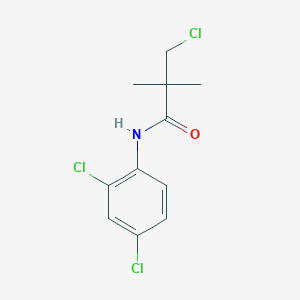
![N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide](/img/structure/B2949993.png)
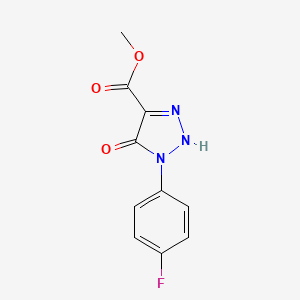
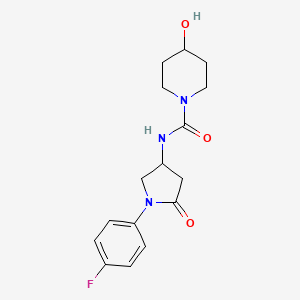
![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)
![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)
![Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate](/img/structure/B2950004.png)

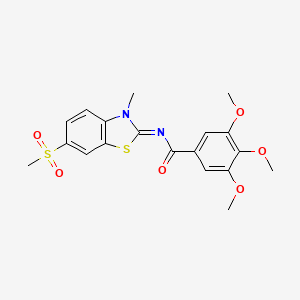
![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)